4-Hydroxypicolinaldehyde hydrochloride
Description
4-Hydroxypicolinaldehyde hydrochloride is a pyridine derivative characterized by a hydroxyl (-OH) group at the 4-position and an aldehyde (-CHO) group at the 2-position of the pyridine ring, with a hydrochloride counterion.
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h1-4H,(H,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYNNZGDBVOXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypicolinaldehyde hydrochloride can be synthesized through various methods. One common synthetic route involves the hydroxylation of picolinaldehyde. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The compound is usually produced in bulk and purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypicolinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxypicolinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological studies.
Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxypicolinaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in various chemical interactions. These interactions can influence biological pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
Structural Analogues from High-Similarity Databases
lists compounds with high structural similarity to 4-hydroxypicolinaldehyde hydrochloride, including:
- 4-Hydroxy-5-methoxypicolinic acid (CAS 1609406-52-1, similarity score: 0.90): Features a hydroxyl and methoxy (-OCH₃) group on the pyridine ring, with a carboxylic acid (-COOH) substituent. The absence of an aldehyde group reduces its reactivity compared to the target compound, making it more suited for applications requiring stability, such as enzyme inhibition .
- 3-Methoxypicolinic acid hydrochloride (CAS 220437-83-2, similarity score: 0.89): Contains a methoxy group at the 3-position and a carboxylic acid group. The hydrochloride salt enhances its solubility in polar solvents, a property shared with this compound .
Table 1: Structural and Functional Comparison
| Compound Name | Functional Groups | Molecular Formula | Molecular Weight | Key Reactivity |
|---|---|---|---|---|
| 4-Hydroxypicolinaldehyde HCl | -OH, -CHO, HCl | C₆H₆ClNO₂ | 175.57* | Aldehyde-mediated Schiff base formation |
| 4-Hydroxy-5-methoxypicolinic acid | -OH, -OCH₃, -COOH | C₇H₇NO₄ | 169.14 | Acid-base reactions, metal chelation |
| 3-Methoxypicolinic acid HCl | -OCH₃, -COOH, HCl | C₇H₈ClNO₃ | 189.60 | Solubility in aqueous media |
*Calculated based on formula.
Piperidine and Pyridine Derivatives
- 4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS 325808-20-6): A piperidine ring substituted with a methoxyphenyl group. Unlike the pyridine-based target compound, piperidine’s saturated ring enhances conformational flexibility, impacting binding affinity in receptor-targeted drug design .
- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4): A pyridine derivative with a pyrrolidine substituent and two HCl counterions. The dihydrochloride form increases solubility but may reduce stability under high humidity compared to mono-hydrochloride salts like 4-hydroxypicolinaldehyde HCl .
Biological Activity
4-Hydroxypicolinaldehyde hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is derived from picolinaldehyde, featuring a hydroxyl group at the 4-position. Its chemical structure can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. A study conducted by Akinrinade et al. (2020) demonstrated its effectiveness against a range of bacterial strains, showcasing minimum inhibitory concentrations (MIC) that suggest its potential as an antimicrobial agent. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Notably, a study published in Journal of Medicinal Chemistry indicated that this compound induces apoptosis in cancer cell lines through the activation of specific pathways.
Case Study: In vitro studies on human colon cancer cells (SW620) revealed that treatment with this compound resulted in significant cell death, with IC50 values reported at approximately 10 µM. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment, indicating its efficacy as an anticancer agent.
The mechanism through which this compound exerts its biological effects involves interaction with cellular pathways associated with apoptosis and cell cycle regulation. Research suggests that the compound may inhibit histone deacetylases (HDACs), leading to altered gene expression related to cell proliferation and survival.
Table 2: HDAC Inhibition Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10 | SW620 |
| SAHA (control) | 0.5 | SW620 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
